BenchChemオンラインストアへようこそ!

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

Synthetic diversification Cross-coupling Medicinal chemistry library synthesis

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride (CAS 1894027-92-9; free base CAS 865758-52-7) is a spirocyclic building block featuring a benzofuran-3-one core connected via a spiro junction to a piperidine ring, with a bromine substituent at the 5-position of the benzofuran system. The hydrochloride salt has a molecular formula of C₁₂H₁₃BrClNO₂ and a molecular weight of 318.59 g/mol.

Molecular Formula C12H13BrClNO2
Molecular Weight 318.59 g/mol
Cat. No. B13096322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl
Molecular FormulaC12H13BrClNO2
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)C3=C(O2)C=CC(=C3)Br.Cl
InChIInChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)12(16-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H
InChIKeyJVWFVTASWVHQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one Hydrochloride – Core Scaffold Identity and Procurement-Relevant Characteristics


5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride (CAS 1894027-92-9; free base CAS 865758-52-7) is a spirocyclic building block featuring a benzofuran-3-one core connected via a spiro junction to a piperidine ring, with a bromine substituent at the 5-position of the benzofuran system. The hydrochloride salt has a molecular formula of C₁₂H₁₃BrClNO₂ and a molecular weight of 318.59 g/mol . The compound belongs to the spiropiperidine class, which has been designated as a 'privileged structure' in medicinal chemistry due to its three-dimensional rigidity and demonstrated capacity to provide ligands for G-protein coupled receptors (GPCRs) [1]. Commercially, this compound is supplied at purities of 95–98% in quantities ranging from grams to kilogram scale .

Why 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one HCl Cannot Be Replaced by Generic Spirobenzofuran-Piperidine Analogs


The 5-bromo substituent, 3-oxo (ketone) group, and unprotected piperidine NH of this compound form a unique triad of orthogonal functional groups that enables selective and sequential derivatisation [1]. The non-halogenated parent scaffold (3H-spiro[benzofuran-2,4'-piperidin]-3-one, CAS 1047721-77-6) lacks the aryl bromide handle entirely, precluding cross-coupling-based diversification. The 5-chloro analog (CAS 71916-97-7) offers a less reactive C–Cl bond for oxidative addition in metal-catalyzed couplings compared to the C–Br bond. The des-oxo analog (5-bromo-3H-spiro[benzofuran-2,4'-piperidine], CAS 91830-17-0) lacks the ketone, removing an entire vector for reductive amination, Grignard addition, or carbonyl chemistry. The 6-bromo regioisomer (CAS 1315362-51-6) carries the halogen at a different position on the benzofuran ring, which can alter both electronic properties and steric accessibility during derivatisation. Substituting any of these compounds without verifying functional group compatibility risks failed synthetic sequences, altered reactivity profiles, or library products with different substitution patterns than intended [2].

Quantitative Differentiation Evidence for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one HCl Versus Closest Analogs


Aryl Bromide Cross-Coupling Handle: 5-Bromo Derivative vs. Non-Halogenated Parent Scaffold

The 5-bromo substituent provides a reactive aryl halide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is entirely absent in the non-halogenated parent scaffold (3H-spiro[benzofuran-2,4'-piperidin]-3-one, CAS 1047721-77-6). Wilson et al. (2005) explicitly demonstrated selective and sequential derivatisation of the amino and aryl bromide functional groups on this exact scaffold, including the development of multi-step telescope reaction matrices [1]. SpectraBase confirms the mass spectrum (GC-MS) of the 5-bromo derivative, providing analytical verification of the brominated structure [2].

Synthetic diversification Cross-coupling Medicinal chemistry library synthesis

Tri-Functional Orthogonal Derivatisation: 5-Bromo-3-oxo vs. Des-Oxo 5-Bromo Analog

This compound contains three chemically distinct functional groups amenable to orthogonal derivatisation: (a) the 5-aryl bromide for cross-coupling, (b) the 3-oxo (ketone) for reductive amination, Grignard addition, or carbonyl chemistry, and (c) the piperidine NH for amide bond formation, sulfonylation, or reductive alkylation. The des-oxo analog (5-bromo-3H-spiro[benzofuran-2,4'-piperidine], CAS 91830-17-0, MW 268.15) lacks the ketone, reducing functional handles from three to two . The ketone also modulates the electronic character of the benzofuran ring through conjugation, potentially affecting the reactivity of the aryl bromide in cross-coupling relative to the non-conjugated system [1].

Orthogonal functionalisation Reductive amination Carbonyl chemistry

Halogen Reactivity Hierarchy: C–Br vs. C–Cl for Cross-Coupling Oxidative Addition

The C–Br bond in aryl bromides has a lower bond dissociation energy (approximately 337 kJ/mol for Ph–Br) compared to the C–Cl bond in aryl chlorides (approximately 399 kJ/mol for Ph–Cl), resulting in faster oxidative addition with Pd(0) catalysts [1]. This physicochemical difference makes 5-bromo derivatives kinetically more reactive in Suzuki-Miyaura and related cross-coupling reactions than their 5-chloro counterparts (CAS 71916-97-7, MW 223.70). While milder conditions for aryl chloride coupling have been developed, the aryl bromide remains the preferred substrate for library synthesis where broad substrate scope under standard conditions is required [2].

Oxidative addition Palladium catalysis Bond dissociation energy

Spirocyclic Scaffold as a Privileged Structure for GPCR-Targeted Library Synthesis

Spiropiperidines have been explicitly designated as 'privileged structures' for their ability to provide ligands for G-protein coupled receptors (GPCRs) [1]. The spiro junction between the benzofuran and piperidine rings imposes conformational rigidity that reduces entropic penalties upon target binding compared to non-spirocyclic, flexible analogs. This scaffold class has yielded ligands for multiple GPCR subfamilies including sigma receptors, vasopressin V1a receptors, S1P receptors, and chemokine receptors, as well as non-GPCR targets such as IRAK4 kinase [2]. The validated synthetic route (five steps, 47% overall yield) provides a reliable entry point for structure-activity relationship (SAR) exploration [3].

Privileged structure GPCR Conformational restriction

Commercial Purity and Scalability: 98% Purity with Kilogram-Scale Availability

Multiple commercial suppliers list this compound at purities ranging from 95% to 98% [REFS-1, REFS-2]. The hydrochloride salt form (CAS 1894027-92-9) offers improved stability and handling characteristics compared to the free base (CAS 865758-52-7, MW 282.137) . Packaging options span from 5 g to 1 kg, indicating established scalable synthesis and batch-to-batch reproducibility . The availability of a GC-MS spectrum in the SpectraBase database provides an independent analytical reference for identity confirmation [1].

Purity specification Scalability Procurement

Optimal Application Scenarios for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one HCl Based on Verified Differentiation Evidence


GPCR-Targeted Parallel Library Synthesis Requiring Orthogonal Derivatisation

This compound is ideally suited for medicinal chemistry groups building spirocyclic compound libraries targeting GPCRs. The three orthogonal functional groups (aryl bromide, ketone, piperidine NH) enable systematic SAR exploration through sequential derivatisation, as demonstrated by Wilson et al. (2005) in their multi-step telescope reaction matrices [1]. The spirocyclic scaffold leverages the 'privileged structure' designation of spiropiperidines for GPCR ligand discovery, with related scaffolds achieving sigma-1 receptor affinities in the subnanomolar to low nanomolar range (Ki = 0.18–1.14 nM) [2].

Cross-Coupling-Mediated Lead Optimisation Campaigns

The 5-bromo substituent provides an entry point for late-stage functionalisation via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.). This is particularly valuable for lead optimisation programmes where systematic variation of the benzofuran 5-position is required to modulate target affinity, selectivity, or physicochemical properties. The C–Br bond offers superior reactivity compared to the C–Cl analog (CAS 71916-97-7) under standard coupling conditions, enabling broader substrate scope without extensive re-optimisation of reaction parameters [1].

Scalable Synthesis of Advanced Intermediates for Preclinical Candidate Development

With commercial availability at kilogram scale and purity up to 98%, this compound can serve as an advanced intermediate for programmes progressing from hit identification through lead optimisation to preclinical candidate nomination. The validated five-step synthetic route (47% overall yield) provides a reference pathway for process chemistry development should in-house resynthesis be required [1]. The tert-butyl carbamate (Boc) protected analog (CAS 1315362-51-6) is also commercially available, offering an alternative entry point for N-protected diversification strategies [2].

Sigma Receptor or CNS Target-Focused Fragment-Based Drug Discovery

The spirobenzofuran-piperidine scaffold class has demonstrated high-affinity interactions with sigma receptors, with the parent 3H-spiro[1-benzofuran-2,4'-piperidine] scaffold exhibiting σ1 Ki = 1.14 nM and selectivity ratios >1100-fold over σ2 [1]. While direct binding data for the 5-bromo-3-oxo derivative have not been publicly reported, the scaffold's established pharmacophoric features—combined with the ability to further derivatise the 5-position—make it a rational starting point for fragment growth or structure-based design targeting sigma receptors, dopamine receptors, or related CNS targets [2].

Quote Request

Request a Quote for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.